molecular formula C16H11F2N3O2 B2588445 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine CAS No. 866154-33-8

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine

Cat. No.: B2588445
CAS No.: 866154-33-8
M. Wt: 315.28
InChI Key: KTEMTBPJENMZEZ-UHFFFAOYSA-N
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Description

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes two 4-fluorophenoxy groups attached to a pyrimidine ring at positions 4 and 6, with an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at position 2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, which can be further utilized in various applications .

Scientific Research Applications

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the fluorine atoms on the phenoxy groups.

    4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of fluorine on the pyrimidine ring.

    4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine: Similar structure with chlorine atoms on the phenoxy groups.

Uniqueness: 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

4,6-bis(4-fluorophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMTBPJENMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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